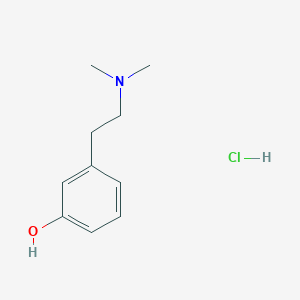

Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride comprises a 3-hydroxyphenyl group connected to a dimethylaminoethyl moiety via a two-carbon chain. The phenyl ring’s hydroxyl group at the meta position (C3) introduces polarity, while the dimethylamino group (-N(CH~3~)~2~) at the terminal ethyl position contributes to basicity. The compound’s stereochemical configuration arises from the chiral center at the beta-carbon of the ethylamine chain, though the PubChem entry does not specify enantiomeric preferences.

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | C~10~H~16~ClNO |

| Molecular Weight | 201.69 g/mol |

| Parent Compound | 3-(2-Dimethylaminoethyl)phenol |

| Hydrogen Bond Donors | 2 (OH and NH) |

| Hydrogen Bond Acceptors | 2 (O and N) |

The hydrochloride salt formation involves protonation of the dimethylamino group, confirmed by the presence of a chloride counterion. Nuclear magnetic resonance (NMR) data for analogous compounds, such as 2-(dimethylamino)-1-phenylethanol (C~10~H~15~NO), reveal chemical shifts at δ 2.76 ppm for methyl protons adjacent to the amine and δ 7.2–7.4 ppm for aromatic protons. These shifts suggest similar electronic environments in the target compound.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are limited, related phenethylamine salts exhibit ordered packing patterns. For example, 2-(4-hydroxyphenyl)ethylammonium picrate forms alternating aromatic stacks stabilized by hydrogen bonds between ammonium and picrate ions. This suggests that the target compound’s hydrochloride salt may adopt a similar layered structure, with chloride ions mediating intermolecular interactions via N–H···Cl hydrogen bonds.

Conformational flexibility is influenced by the ethylamine chain’s rotation. In N,N-dimethyl-2-(3-chlorophenyl)ethylamine, the side chain adopts a gauche conformation to minimize steric clashes between the aromatic ring and dimethyl groups. Molecular modeling predicts comparable behavior in this compound, where the hydroxyl group’s hydrogen-bonding potential further stabilizes specific conformers.

Table 2: Comparative Conformational Data

| Compound | Dominant Conformation | Stabilizing Interaction |

|---|---|---|

| N,N-Dimethyl-2-(3-chlorophenyl)ethylamine | Gauche | Steric hindrance minimization |

| 2-(4-Hydroxyphenyl)ethylammonium picrate | Planar | N–H···O hydrogen bonds |

| Target Compound | Gauche (predicted) | O–H···Cl and N–H···Cl bonds |

X-ray diffraction studies of analogous hydroxy-substituted phenethylamines, such as 3-[(ethylamino)(phenyl)methyl]-4-hydroxy-2H-chromen-2-one, reveal intramolecular hydrogen bonds between hydroxyl and amine groups. Such interactions likely persist in the target compound, constraining rotational freedom and favoring compact molecular geometries.

Comparative Structural Analysis with Phenethylamine Derivatives

This compound shares structural motifs with both neurotransmitters and synthetic pharmaceuticals. Compared to dopamine (C~8~H~11~NO~2~), it replaces catecholic hydroxyl groups with a single meta-hydroxyl and substitutes the primary amine with a dimethylated tertiary amine. These modifications reduce oxidative susceptibility and enhance lipophilicity, as seen in the increased molecular weight (201.69 vs. 153.18 g/mol).

Table 3: Structural Comparison with Phenethylamine Derivatives

| Compound | Molecular Formula | Substituents | Key Structural Difference |

|---|---|---|---|

| Dopamine | C~8~H~11~NO~2~ | 3,4-Dihydroxyphenyl, primary amine | Catechol system; lower molecular weight |

| Norepinephrine | C~8~H~11~NO~3~ | 3,4-Dihydroxyphenyl, secondary amine | Additional β-hydroxyl on ethyl chain |

| alpha-Methyl-beta-(3-methoxy-4-hydroxyphenyl)ethylamine hydrochloride | C~10~H~16~ClNO~2~ | 3-Methoxy-4-hydroxyphenyl, methyl group | Methoxy substitution; methyl branching |

| Target Compound | C~10~H~16~ClNO | 3-Hydroxyphenyl, dimethylamine | Single hydroxyl; dimethylated amine |

The absence of a para hydroxyl group distinguishes it from 4-hydroxy-3-methoxyamphetamine derivatives, which exhibit enhanced serotonin receptor affinity due to methoxy substitution. Conversely, the dimethylamino group’s electron-donating effects may alter receptor binding kinetics compared to primary amines like phenethylamine.

Properties

CAS No. |

60189-30-2 |

|---|---|

Molecular Formula |

C10H16ClNO |

Molecular Weight |

201.69 g/mol |

IUPAC Name |

3-[2-(dimethylamino)ethyl]phenol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-11(2)7-6-9-4-3-5-10(12)8-9;/h3-5,8,12H,6-7H2,1-2H3;1H |

InChI Key |

PPPVXZOCVGBGFX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CC(=CC=C1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Activation and Amide Formation

- Starting Materials: The synthesis often begins with 3-(3-hydroxyphenyl)propionic acid derivatives or their esters.

- Activation Agents: Thionyl chloride (SOCl₂), oxalyl chloride, or alkyl chloroformates (e.g., methyl or ethyl chloroformate) are used to convert the acid or ester into reactive acyl chlorides or mixed anhydrides.

- Reaction Conditions: These reactions are typically performed in inert organic solvents such as dichloromethane, chloroform, or toluene at temperatures ranging from 0°C to 50°C, often with catalytic amounts of dimethylformamide to enhance reactivity.

- Amide Formation: The activated intermediate is then reacted with dimethylamine (gaseous, aqueous solution, or hydrochloride salt) in the presence of a base like triethylamine or inorganic bases (sodium or potassium carbonate) to form the N,N-dimethylamide intermediate.

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| Activation | Thionyl chloride + catalytic DMF | DCM, chloroform, toluene | 20–100 | Formation of acyl chloride intermediate |

| Amide formation | Dimethylamine + triethylamine/base | DCM, toluene, chloroform | 0–40 (preferably 10–25) | Direct reaction without isolation of intermediate |

Reduction to Amine

- Reduction Agents: Sodium borohydride (NaBH₄) often in combination with zinc chloride (ZnCl₂) or sodium bis-(2-methoxyethoxy)hydridoaluminate (Red-Al) is used to reduce the amide to the corresponding amine.

- Solvents: Toluene, methanol, or ethanol are common solvents for the reduction step.

- Temperature: Typically carried out at 0°C to reflux temperatures depending on the reducing agent.

- Stereochemistry: The reduction may produce stereoisomers; separation may be required if optically pure compounds are desired.

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| Reduction | NaBH₄ / ZnCl₂ or Red-Al | Toluene, MeOH, EtOH | 0 to reflux | Non-stereoselective; chiral HPLC may be needed |

Demethylation and Hydrochloride Salt Formation

- Demethylation: If the phenolic hydroxyl is protected as a methoxy group, demethylation is performed using hydrobromic acid or other acidic agents to yield the free hydroxy group.

- Salt Formation: The free base amine is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid, often in an inert organic solvent or aqueous medium.

- Isolation: The hydrochloride salt precipitates out and is isolated by filtration and drying.

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| Demethylation | Hydrobromic acid | Aqueous or organic | Reflux | Converts methoxy to hydroxy |

| Salt formation | Concentrated HCl | Organic solvent or aqueous | 25 to reflux | Precipitates hydrochloride salt |

Alternative Synthetic Routes

N-Alkylation of 3-(2-phenylethylamino)phenol

- Starting from 3-[2-(phenylethylamino)ethyl]phenol, N-alkylation with alkyl bromides in the presence of sodium bicarbonate in acetonitrile can yield the desired dimethylated amine derivatives.

- This method is straightforward and allows for the introduction of various alkyl groups on the nitrogen.

Amide Coupling and Borane Reduction

- Coupling of 3-hydroxyphenylacetic acid with dimethylamine derivatives using coupling agents like EDC and HOAt in dichloromethane, followed by borane (BH₃) reduction in tetrahydrofuran, provides an alternative route to the amine.

- This method allows for selective amide bond formation and subsequent reduction to the amine.

Source: PMC Article on Diphenethylamines

Summary Table of Key Preparation Steps

| Step No. | Process | Reagents/Conditions | Solvent(s) | Temperature Range (°C) | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Activation of acid/ester | Thionyl chloride + catalytic DMF | DCM, chloroform, toluene | 0–50 | Formation of acyl chloride |

| 2 | Amide formation | Dimethylamine + triethylamine/base | DCM, toluene, chloroform | 0–40 (preferably 10–25) | Direct reaction, no isolation needed |

| 3 | Reduction to amine | NaBH₄ / ZnCl₂ or Red-Al | Toluene, MeOH, EtOH | 0 to reflux | Non-stereoselective, possible epimers |

| 4 | Demethylation (if needed) | Hydrobromic acid | Aqueous or organic | Reflux | Converts methoxy to hydroxy |

| 5 | Hydrochloride salt formation | Concentrated HCl | Organic solvent or aqueous | 25 to reflux | Precipitates and isolates salt |

Research Findings and Considerations

- The reduction step is critical and may require chiral separation if optically pure isomers are desired, as the reaction is generally non-stereoselective.

- Use of inert solvents and controlled temperature ranges improves yield and purity.

- Direct reaction of activated intermediates with dimethylamine without isolation simplifies the process and reduces purification steps.

- Alternative N-alkylation methods provide flexibility in modifying the amine substituents.

- The hydrochloride salt form enhances compound stability and facilitates handling.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium catalyst

Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced amine derivatives

Substitution: Substituted phenethylamine derivatives

Scientific Research Applications

Medicinal Chemistry

Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride is primarily recognized for its role as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

1.1. Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Research indicates that compounds similar to this compound can be utilized in treating COPD. These compounds act as beta-adrenergic agonists, which help in bronchodilation and improving airflow in patients suffering from this chronic condition. A patent describes formulations that leverage the long-lasting effects of such compounds for daily administration, enhancing patient compliance and treatment efficacy .

1.2. Neurodegenerative Diseases

There is growing interest in the potential of this compound to inhibit beta-amyloid aggregation, a hallmark of Alzheimer's disease. Compounds targeting amyloid misfolding have shown promise in preclinical studies as potential treatments for Alzheimer's disease by preventing neurotoxicity associated with amyloid plaques .

Neuropharmacology

The compound has also been studied for its effects on neurotransmitter systems, particularly its interactions with receptors involved in mood regulation and cognitive function.

2.1. Allosteric Modulation

Recent studies have highlighted the role of similar compounds as allosteric modulators of cannabinoid receptors. These modulators can influence the reinstatement of drug-seeking behaviors, suggesting potential applications in addiction therapy . The modulation of these pathways indicates that this compound could be beneficial in managing conditions related to substance abuse.

Structural Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties.

3.1. SAR Insights

Research has demonstrated that modifications to the phenolic and ethylamine components can significantly alter the compound's potency and selectivity towards specific receptors . For instance, variations in substituents on the aromatic ring can enhance binding affinity and biological activity, thereby improving therapeutic outcomes.

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds related to this compound:

Mechanism of Action

The mechanism of action of Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride involves its interaction with monoamine oxidase (MAO) enzymes. By inhibiting these enzymes, the compound increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This action is believed to contribute to its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride)

- Structure : Features a 3,4-dihydroxyphenyl group and a primary ethylamine.

- Key Differences : The absence of dimethyl groups on the amine and the presence of two hydroxyl groups increase polarity and hydrogen-bonding capacity compared to the target compound.

- Pharmacological Relevance : Dopamine is a catecholamine neurotransmitter with affinity for dopamine receptors and adrenergic receptors. The additional hydroxyl group enhances water solubility but reduces blood-brain barrier permeability .

- Physicochemical Properties : CAS 62-31-7; molecular weight 189.64 g/mol .

2-(3,4-Dimethoxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride Impurity C)

- Structure : Methoxy groups replace hydroxyls at the 3- and 4-positions of the phenyl ring.

- Key Differences : Methoxy groups increase lipophilicity and reduce metabolic oxidation compared to dopamine. The dimethylamine moiety in the target compound may further enhance lipophilicity and alter receptor binding kinetics.

- Applications : Used as a reference standard in pharmaceutical analysis .

2-(4-Hydroxy-3-methoxyphenyl)ethylamine Hydrochloride

- Structure : Contains a 4-hydroxy-3-methoxyphenyl group.

- Key Differences : The positional isomerism of substituents (4-hydroxy vs. 3-hydroxy in the target compound) may influence electronic effects and receptor selectivity. Methoxy groups confer stability against enzymatic degradation .

- Physicochemical Properties : Higher logP than dopamine due to reduced polarity .

1-(3-Methoxyphenyl)ethylamine Hydrochloride

- Structure : Features a 3-methoxyphenyl group and a secondary ethylamine.

- Key Differences : The absence of a hydroxyl group and the presence of a methyl branch on the ethylamine backbone reduce polarity and may limit hydrogen-bonding interactions. This contrasts with the target compound’s 3-hydroxyphenyl group, which could enhance binding to serotonin or adrenergic receptors .

N-Propyl-1-butyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine Hydrochloride (NE-537)

- Structure : A sigma-1 receptor ligand with a methoxy-phenylethoxy-phenyl group and alkyl substituents.

- Key Differences : The extended alkyl chains and methoxy-phenylethoxy group enhance sigma-1 receptor affinity. The target compound’s simpler structure (dimethylamine, 3-hydroxyphenyl) may prioritize different receptor interactions .

Structural and Functional Analysis Table

Research Findings and Implications

- Substituent Effects : Hydroxyl groups enhance water solubility and receptor binding but reduce metabolic stability. Methoxy groups improve lipophilicity and stability, as seen in dopamine analogs .

- Amine Modifications : Dimethyl substitution on the amine (as in the target compound) may increase lipophilicity and alter pharmacokinetics compared to primary amines like dopamine .

- Pharmacological Potential: Compounds with 3-hydroxyphenyl groups (e.g., dopamine) show affinity for catecholamine receptors, while methoxy-substituted analogs may target sigma or serotonin receptors .

Biological Activity

Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride, also known as 3-hydroxy-N,N-dimethylphenethylamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its pharmacological properties, including receptor interactions, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C10H16ClNO

- Molecular Weight : 201.7 g/mol

The compound features a phenethylamine backbone with a hydroxyl group at the meta position of the phenyl ring, which is crucial for its biological activity.

Receptor Binding Affinity

Studies have indicated that compounds with similar structures to dimethyl-beta-(3-hydroxyphenyl)ethylamine exhibit significant binding affinities to various receptors, particularly in the opioid receptor family. For instance, a series of diphenethylamines were evaluated for their interaction with kappa-opioid (KOP), mu-opioid (MOP), and delta-opioid (DOP) receptors. The presence of a hydroxyl group at the 3-position was found to enhance affinity for KOP receptors significantly .

| Compound | KOP Affinity (nM) | MOP Affinity (nM) | DOP Affinity (nM) |

|---|---|---|---|

| Dimethyl-beta-(3-hydroxyphenyl)ethylamine | TBD | TBD | TBD |

| Compound 1 | 9 | 1000 | 1500 |

| Compound 2 | 248 | 900 | 1200 |

Note: TBD - To Be Determined; data from related compounds used for context.

Functional Activity

Functional assays demonstrated that certain derivatives of phenethylamines, including those with hydroxyl substitutions, acted as partial agonists at the KOP receptor, stimulating G protein activation. The efficacies of these compounds varied, indicating potential therapeutic applications in pain management and mood disorders .

Antioxidant Properties

Research indicates that compounds with similar phenolic structures possess antioxidant activities. The hydroxyl group can donate hydrogen atoms to free radicals, mitigating oxidative stress in biological systems. For example, extracts from plants containing phenolic compounds have shown significant antioxidant activity in vitro .

Antimicrobial Activity

Dimethyl-beta-(3-hydroxyphenyl)ethylamine has been associated with antibacterial properties against various pathogens. A study highlighted that phenolic compounds exhibited notable antibacterial activity against Staphylococcus aureus and other strains .

Anticancer Potential

In vitro studies have shown that certain analogs of dimethyl-beta-(3-hydroxyphenyl)ethylamine exert antiproliferative effects on cancer cell lines. For instance, compounds with similar structural features were tested against MCF-7 breast cancer cells and demonstrated significant cytotoxicity, indicating potential as anticancer agents .

Case Studies

- Antiproliferative Effects : A study evaluated the effect of dimethyl-beta-(3-hydroxyphenyl)ethylamine on various cancer cell lines and reported IC50 values indicating effective inhibition of cell growth at micromolar concentrations.

- Pain Management : Clinical observations suggest that compounds interacting with KOP receptors can provide analgesic effects without the severe side effects associated with traditional opioids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.